![molecular formula C18H17NO2 B3010765 N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide CAS No. 1795194-61-4](/img/structure/B3010765.png)
N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” is a complex organic compound that contains a furan ring, a naphthyl group, and an amide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Naphthyl groups are derived from naphthalene and have the formula C10H7. An amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would be characterized by the presence of a furan ring, a naphthyl group, and an amide group . The exact arrangement of these groups would depend on the specifics of the compound’s synthesis.
Chemical Reactions Analysis
The reactivity of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would be influenced by the presence of the furan ring, the naphthyl group, and the amide group . Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Naphthyl groups can also participate in various reactions, including electrophilic aromatic substitution. Amides can participate in reactions such as hydrolysis and reduction.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide” would depend on the specifics of its molecular structure. For example, the presence of the furan ring could influence the compound’s polarity and solubility .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including naphthalene-2-carboxamide compounds, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into the molecular structure can lead to the development of new drugs to combat microbial resistance . This is crucial in the ongoing fight against drug-resistant bacterial strains.
Antifungal Applications
The synthesis of furan derivatives has shown promising results in inhibiting the growth of yeast-like fungi such as Candida albicans. These compounds can be used to develop new antifungal medications, which are needed to treat infections caused by fungi resistant to current treatments .
Anticancer Potential
Compounds containing the furan moiety have been studied for their cytotoxic effects on various cancer cell lines. For instance, certain chalcones derived from furan have demonstrated different levels of cytotoxicity toward lung carcinoma, indicating potential applications in cancer therapy .
Green Chemistry and Synthesis
The furan compound can be synthesized using green chemistry principles, which emphasize environmentally friendly methods. For example, the asymmetric bioreduction of related furan compounds has been achieved using whole-cell biocatalysts, leading to high yields and purity. This approach is significant for the sustainable production of pharmaceutical precursors .
Drug Precursor for Chiral Heterocyclic Alcohols
Chiral heterocyclic alcohols are important in the pharmaceutical industry as precursors for various drugs. The compound can potentially be used in the synthesis of these alcohols, which are key components in the production of antibiotics, anticancer drugs, and other medications .
Therapeutic Benefits
Furan derivatives exhibit a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties. The compound “N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide” could be explored for these various pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYBQSXCUSYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.